Methylcobalamin

Catalog No.
S534877
CAS No.
13422-55-4
M.F
C63H91CoN13O14P
M. Wt
1344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylcobalamin

CAS Number

13422-55-4

Product Name

Methylcobalamin

IUPAC Name

carbanide;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(3R,13S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate

Molecular Formula

C63H91CoN13O14P

Molecular Weight

1344.4 g/mol

InChI

InChI=1S/C62H90N13O14P.CH3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;/q;-1;+3/p-2/t31?,34?,35?,36?,37?,41?,52?,53?,56?,57?,59-,60+,61+,62+;;/m1../s1

InChI Key

ZFLASALABLFSNM-AZCDKEHOSA-L

SMILES

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3]

Solubility

Soluble in alcohol; insoluble in acetone, chloroform, ether.
In water, 1,25X10+4 mg/l @ 25 °C

Synonyms

CH3-B12, mecobalamin, mecobalamin monohydrate, mecobalamin, (13beta)-isomer, mecobalamin, 3H-labeled, mecobalamin, 57Co-labeled, mecobalamin, Co-methyl-13C-labeled, mecobalamin, Co-methyl-14C-labeled, methylcobalamin, methylcobalamine, methylvitamin B12

Canonical SMILES

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3]

Isomeric SMILES

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C([C@]7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3]

Description

The exact mass of the compound Methylcobalamin is 1343.5878 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Tetrapyrroles - Corrinoids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neuropathy and Pain Management

Neuropathy refers to nerve damage that causes pain, weakness, and numbness. Studies suggest methylcobalamin might offer benefits for individuals with diabetic neuropathy []. The mechanism is thought to involve promoting nerve regeneration and reducing inflammation []. Research also investigates its effectiveness in managing pain associated with other neuropathic conditions [].

Methylcobalamin and Neurodegenerative Diseases

Methylcobalamin's role in nerve health has led researchers to explore its potential impact on neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. While the evidence is not yet conclusive, some studies suggest it might help slow disease progression or improve symptoms [, ]. Further research is needed to determine its effectiveness in these conditions.

Methylcobalamin is a biologically active form of vitamin B12, also known as cobalamin. It differs from other forms of vitamin B12, such as cyanocobalamin, by having a methyl group attached to the cobalt atom instead of a cyano group. This compound exhibits a bright red color and possesses an octahedral cobalt(III) center, making it a notable example in coordination chemistry due to its metal-alkyl bond characteristics . Methylcobalamin plays a crucial role in various biochemical processes, particularly in methyl transfer reactions and the metabolism of homocysteine to methionine, which is essential for DNA synthesis and regulation, red blood cell formation, and nervous system function .

, primarily as a cofactor for enzymes involved in methyl transfer. One significant reaction is the conversion of homocysteine to methionine, catalyzed by methionine synthase. In this process, methylcobalamin donates a methyl group to homocysteine, forming methionine and regenerating cob(II)alamin .

Additionally, methylcobalamin can undergo chemical methylation reactions with inorganic compounds such as mercury. For instance, it has been shown to methylate mercuric chloride at high rates, producing dimethylmercury as an initial product .

Methylcobalamin is essential for several biological functions. It acts as a coenzyme in the methionine synthase reaction, facilitating the conversion of homocysteine to methionine, which is critical for protein synthesis and methylation reactions in DNA and RNA . Furthermore, it has been linked to neurological health; studies indicate that supplementation with methylcobalamin can improve symptoms of peripheral neuropathy and support nerve regeneration . Its role in the Wood-Ljungdahl pathway allows certain microorganisms to utilize carbon dioxide for organic compound synthesis by providing necessary methyl groups .

Methylcobalamin can be synthesized through various methods. One common laboratory synthesis involves reducing cyanocobalamin using sodium borohydride in an alkaline solution, followed by the introduction of methyl iodide to replace the cyano group with a methyl group . Additionally, some bacteria naturally produce methylcobalamin during their metabolic processes.

Methylcobalamin is widely used in clinical settings for its therapeutic benefits. It is employed in treating vitamin B12 deficiency and related conditions such as megaloblastic anemia and peripheral neuropathy. Clinical studies have shown that oral supplementation can lead to significant improvements in neuropathic symptoms among diabetic patients . Beyond its medical applications, it is also explored for its potential use in environmentally friendly catalytic processes due to its ability to facilitate various organic reactions involving cobalt .

Research has demonstrated that methylcobalamin interacts with various substrates and enzymes in biological systems. For example, it acts as a cofactor for methionine synthase, where it transfers a methyl group from 5-methyltetrahydrofolate to homocysteine. The kinetics of these interactions reveal that the Co-C bond cleavage in methylcobalamin occurs heterolytically, leading to the formation of reactive intermediates that participate in subsequent biochemical transformations . Studies also highlight its role in catalyzing environmentally benign reactions involving heavy metals through biomethylation processes .

Methylcobalamin belongs to a broader class of cobalamins that exhibit unique properties and functions. Here are some similar compounds:

Compound NameDescriptionUnique Features
AdenosylcobalaminAnother active form of vitamin B12 involved in energy metabolismFunctions primarily as a cofactor for isomerases and mutases
HydroxocobalaminA form of vitamin B12 used therapeutically for deficiencyCan be converted into other forms; often used in injections
CyanocobalaminA synthetic form of vitamin B12 commonly found in supplementsLess bioactive; must be converted into active forms
CobinamideA precursor form of cobalamins without the upper ligandLacks the functional groups found in active cobalamins

Methylcobalamin's uniqueness lies in its specific role as a cofactor for enzymes involved in direct methyl transfer reactions and its physiological equivalence to vitamin B12. Unlike adenosylcobalamin, which participates mainly in energy metabolism, methylcobalamin directly influences amino acid metabolism and neurological health .

For Methylcobalamin Synthesis]

Process Optimization Parameters

Industrial methylcobalamin synthesis requires precise control of multiple process parameters to achieve optimal yields and product purity [1] [2]. Temperature control proves critical, with the reduction phase conducted at 35 to 40 degrees Celsius followed by cooling to 10 to 15 degrees Celsius for crystallization [1]. Reaction time optimization involves 1 to 3 hours for the reduction phase followed by overnight stirring to ensure complete methylation [1].

The use of cyanide ion-trapping agents, such as ferrous sulfate or cobalt chloride, enhances reaction efficiency while maintaining minimal environmental impact [1] [2]. These agents are employed in quantities ranging from 1 to 30 percent by weight relative to the starting cobalamin, significantly lower than the 30 percent or greater requirements of traditional methyl iodide processes [1].

Advancements in Ecologically Sustainable Production Techniques

The industrial production of methylcobalamin has undergone significant transformation toward environmentally sustainable practices, driven by regulatory requirements and environmental consciousness within the pharmaceutical industry [5] [6] [7].

Green Chemistry Manufacturing Processes

HTBA (HealthTech BioActives) has implemented a patented green chemistry manufacturing process for methylcobalamin production at their facility in southern Spain [8]. This process represents a paradigm shift from traditional synthesis methods, incorporating principles of green chemistry to minimize environmental impact while maintaining commercial viability [8]. The process achieves reduced waste generation and lower carbon dioxide emissions compared to conventional synthesis routes [8] [7].

Environmental life cycle assessment studies demonstrate that methylcobalamin manufacturing in France produces 22 percent lower carbon footprint compared to production in China, primarily due to differences in energy sources and solvent production emissions [5] [7]. The carbon footprint of methylcobalamin powder manufacturing ranges from 2.7 grams carbon dioxide equivalent per gram in France to higher values in China, highlighting the importance of production location in sustainability considerations [5] [7].

Reduced Heavy Metal Consumption

Professor Martin Warren's research team at the Quadram Institute has developed revolutionary approaches to reduce cobalt consumption in vitamin B12 production [6]. The development of engineered Escherichia coli strains requires significantly less cobalt while eliminating surplus metal waste [6]. This breakthrough addresses one of the primary environmental concerns in cobalamin production, as cobalt represents a heavy metal with significant environmental impact potential [6].

The implementation of a metalation calculator enables producers to determine the exact amount of cobalt required for optimal production, eliminating waste and reducing environmental contamination [6]. This technology extends beyond cobalt to other heavy metals used in similar production processes, offering broad applicability for sustainable manufacturing [6].

Solvent Recovery and Recycling Systems

Ionic liquid solvent systems have emerged as promising alternatives to traditional organic solvents in methylcobalamin synthesis [9]. These systems offer exceptional recyclability, with the ability to separate products and catalysts through simple extraction procedures [9]. The ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate demonstrates enhanced catalytic performance compared to conventional solvents while enabling catalyst recovery and reuse [9].

The implementation of solvent recovery systems in industrial production facilities reduces organic waste generation and associated disposal costs [4]. Modern facilities incorporate distillation and purification systems to recover acetone, methanol, and other organic solvents used in crystallization and purification processes [2] [5].

Electrochemical and Photochemical Alternatives

Emerging electrochemical catalytic systems offer potential elimination of chemical reducing agents in favor of electrode-based electron transfer [9] [10]. These systems utilize controlled-potential electrolysis to generate the cobalt(I) species required for methylation, eliminating the need for sodium borohydride and associated waste products [9]. Turnover numbers exceeding 82 have been demonstrated for electrochemical methylcobalamin synthesis [9].

Photochemical systems employing visible light-driven processes represent another frontier in sustainable methylcobalamin production [9]. These systems utilize molecular photosensitizers such as ruthenium bipyridine complexes to facilitate electron transfer reactions under ambient lighting conditions [9]. While currently at the research stage, these approaches offer potential for energy-efficient synthesis pathways [9].

[Table 2: Ecologically Sustainable Production Techniques for Methylcobalamin]

Biomimetic Catalysis Applications

Vitamin B12 itself serves as an effective natural catalyst for organic synthesis reactions, including methylation processes [11] [12]. Research has demonstrated the use of vitamin B12 derivatives as nontoxic catalysts for organic transformations under environmentally benign conditions [11]. These systems operate in aqueous media using ambient air as the sole oxidant, aligning with green chemistry principles [11].

The development of biomimetic systems that mimic natural B12 enzyme functions offers insights for more sustainable synthesis approaches [9]. Metal-organic frameworks incorporating vitamin B12 derivatives demonstrate catalytic activity for carbon-skeleton rearrangements while enabling catalyst recovery and reuse [9].

Crystallization and Purification Challenges

The crystallization and purification of methylcobalamin presents numerous technical challenges that significantly impact product quality, yield, and manufacturing economics [13] [14] [15].

Crystal Size Distribution Control

Methylcobalamin crystallization suffers from inherent tendency toward secondary nucleation, resulting in broad crystal size distributions that complicate downstream processing [14]. Process analytical technology tools, including focused beam reflectance measurement and attenuated total reflection ultraviolet-visible spectroscopy, enable real-time monitoring of crystallization processes [14].

Studies utilizing the CryPRINS software demonstrate that impurities strongly inhibit methylcobalamin crystal growth, promoting nucleation and leading to poor final crystal size distributions [14]. Slow cooling rates (0.1 to 0.5 degrees Celsius per minute) help increase final product purity but may generate broader crystal size distributions due to secondary nucleation [14].

The implementation of seeding strategies using purified methylcobalamin crystals improves size distribution control while reducing crystal breakage [14]. Optimal seed loading ranges from 1 to 5 percent by weight, with seeds prepared through preliminary crystallization of high-purity starting material [14].

Impurity Management and Removal

The presence of impurities, particularly iron cyanide complexes resulting from reductive methylation processes, represents a primary challenge in methylcobalamin purification [2] [15]. Traditional reductive methylation using sodium borohydride and ferrous sulfate generates iron cyanide anions that coprecipitate with the product [2].

Advanced purification processes employ anion exchange resins, specifically Amberlite IRA 958 Cl resin, to remove iron cyanide impurities [2] [15]. The resin treatment requires contact times of approximately 4 hours with backwashing using 100 liters of 50 percent acetone aqueous solution per 10 kilograms of resin [2]. This process achieves iron content reduction to less than 30 parts per million, meeting pharmaceutical grade requirements [2].

Multiple recrystallization cycles prove necessary for achieving high purity products, typically requiring 2 to 3 crystallization steps with yields of 83 to 87 percent [2] [14]. The use of high-purity starting materials (greater than 95 percent purity) significantly improves the efficiency of purification processes [14].

Solvent System Optimization

Solvent selection critically influences both crystallization efficiency and product purity [14] [15]. Mixed solvent systems, particularly 50 percent acetone-water and 50 percent methanol-water combinations, provide optimal balance between solubility and crystallization driving force [1] [2] [15].

Temperature management during solvent addition and crystallization proves essential for controlling crystal quality [1] [2]. Heating to 35 to 45 degrees Celsius during dissolution followed by controlled cooling facilitates optimal crystal formation [1] [2]. pH adjustment to 6.5 to 7.0 using concentrated hydrochloric acid optimizes crystallization conditions [1] [2].

The implementation of antisolvent crystallization techniques, where acetone is added dropwise to aqueous methylcobalamin solutions, enables controlled precipitation with improved crystal morphology [1] [2]. Stirring overnight at reduced temperatures (10 to 20 degrees Celsius) ensures complete crystallization and optimal crystal development [1] [2].

Advanced Crystallization Technologies

Hydrotropic antisolvent crystallization represents an emerging technology for producing nanorange methylcobalamin particles [16]. This approach enables particle size control while maintaining chemical stability, potentially offering advantages for pharmaceutical formulations [16].

Process analytical technology implementation enables real-time monitoring and control of crystallization processes [14]. The integration of ultraviolet-visible spectroscopy, focused beam reflectance measurement, and automated control systems facilitates optimization of crystal size distribution and purity [14].

Metal-organic framework technologies show promise for controlled crystallization environments [9]. These systems provide confined spaces that may enable better control over crystal nucleation and growth processes [9].

[Table 3: Crystallization and Purification Challenges in Methylcobalamin Production]

Quality Control and Analytical Considerations

X-ray crystallographic analysis reveals methylcobalamin adopts an orthorhombic space group P21212₁ with specific cell parameters [13] [17]. High-resolution structures achieve crystallographic residuals as low as 0.0438, enabling detailed structural characterization [13] [17]. The cobalt-carbon bond distance measures approximately 2.023 to 2.028 angstroms, while the cobalt-dimethylbenzimidazole bond distance ranges from 2.232 to 2.244 angstroms [13] [17].

Corrin fold angles in methylcobalamin structures typically range from 13.1 to 14.7 degrees, correlating with cobalt-nitrogen bond lengths [13] [17]. These structural parameters serve as quality indicators for crystalline products and enable verification of proper crystallization conditions [13] [17].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dark red odorless solid; Hygroscopic; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS]

Color/Form

Dark red crystals or an amorphous or crystalline red powder
Dark-red crystals or red powde

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

9

Exact Mass

1343.587800 g/mol

Monoisotopic Mass

1343.587800 g/mol

Boiling Point

> 300 °C

Heavy Atom Count

92

Taste

Tasteless

Odor

Odorless

Appearance

Solid powder

Melting Point

> 300

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Drug Indication

**Nasal spray** The cyanocobalamin nasal spray is indicated for the maintenance of vitamin B12 concentrations after normalization with intramuscular vitamin B12 therapy in patients with deficiency of this vitamin who have no nervous system involvement. Note: CaloMist, the nasal spray form, has not been evaluated for the treatment of newly diagnosed vitamin B12 deficiency. **Injection forms (subcutaneous, intramuscular)** These forms are indicated for vitamin B12 deficiencies due to various causes, with or without neurologic manifestations. Vitamin B12 deficiency is frequently caused by malabsorption, which is often associated with the following conditions: Addisonian (pernicious) anemia Gastrointestinal pathology, dysfunction, or surgery, including gluten enteropathy or sprue, small bowel bacterial overgrowth, total or partial gastrectomy Fish tapeworm infestation Malignancy of the pancreas or bowel Folic acid deficiency **Oral forms** Vitamin B12 supplements are widely available and indicated in patients who require supplementation for various reasons. Dose requirements for vitamin B12 which are higher than normal (caused by pregnancy, thyrotoxicosis, hemolytic anemia, hemorrhage, malignancy, hepatic and renal disease) can usually be achieved with oral supplementation. Oral products of vitamin B12 are not recommended in patients with malabsorption, as these forms are primarily absorbed in the gastrointestinal tract.
FDA Label

Therapeutic Uses

Hematinics
Vitamin B12 is used in the treatment of pernicious anemia and other vitamin B12 deficiency states. ... Cyanocobalamin ... usually indicated in patients with malabsorption of vitamin B12, such as those with tropical or nontropical sprue (idiopathic steatorrhea, gluten-induced enteropathy); partial or total gastrectomy; regional enteritis; gastroenterostomy; ileal resection; or malignancies, granulomas, strictures, or anastomoses involving the ileum. When the secretion of intrinsic factor is decreased by lesions that destroy the gastric mucosa (eg, following ingestion of corrosives or in patients with extensive GI neoplasia) or by gastric atrophy secondary to multiple sclerosis, certain endocrine disorders, or iron deficiency, or when antibodies to intrinsic factor are present in gastric juice, absorption of vitamin B12 is decreased and cyanocobalamin ... may be required. Malabsorption of vitamin B12 may also be caused by competition for vitamin B12 by bacteria (blind loop syndrome) or by fish tapeworm, Diphyllobothrium latum, or by admin of certain drugs.
The individual with an uncomplicated pernicious anemia, in which the abnormality is restricted to a mild or moderate anemia ... will respond quite well to the admin of vitamin B12 alone.
... Patients with neurological change or severe leukopenia or thrombocytopenia associated with infection or bleeding require emergency treatment. The older individual with a severe anemia (hematocrit less than 20%) is likely to have tissue hypoxia, cerebrovascular insufficiency, and congestive heart failure. Effective therapy must not wait for detailed diagnostic tests. ... The patient should receive intramuscular injections of 100 ug of cyanocobalamin and 1 to 5 mg of folic acid.
For more Therapeutic Uses (Complete) data for CYANOCOBALAMIN (13 total), please visit the HSDB record page.

ATC Code

B - Blood and blood forming organs
B03 - Antianemic preparations
B03B - Vitamin b12 and folic acid
B03BA - Vitamin b12 (cyanocobalamin and analogues)
B03BA05 - Mecobalamin

Mechanism of Action

CYANOCOBALAMIN STIMULATES RETICULOCYTES, THUS PLAYING IMPORTANT ROLE IN HEMATOPOIESIS IN THAT, TOGETHER WITH FOLIC ACID, IT IS INVOLVED IN FORMATION OF DEOXYRIBONUCLEOTIDES FROM RIBONUCLEOTIDES.
Vitamin B12 is converted to Coenzyme B12 in tissues, and as such is essential for conversion of methylmalonate to succinate and synthesis of methionine from homocysteine, a reaction which also requires folate. ... Vitamin B12 also may be involved in maintaining sulfhydryl (SH) groups in the reduced form required by many SH-activated enzyme systems. Through these reactions, vitamin B12 is associated with fat and carbohydrate metabolism and protein synthesis.

Absorption Distribution and Excretion

IN MICE INJECTED IV WITH VITAMIN B12, THE VITAMIN ACCUMULATED RAPIDLY IN THE PLACENTA & WAS TRANSFERRED SLOWLY TO THE FETUSES. PEAK CONCN IN THE FETUSES WAS REACHED 24 HR AFTER DOSING, & FETAL ACCUMULATION WAS DOSE-DEPENDENT.
IN /MICE/ VITAMIN B12 PRESENTS UNUSUAL PATTERN OF PLACENTAL TRANSFER, FOR EVEN WITH 0.20 UG MATERNAL DOSE AVG FETAL CONCN IS 130 TIMES HIGHER THAN MATERNAL ONE. THIS INDICATES STRONGLY OPERATION OF SPECIFIC TRANSPORT MECHANISM FOR VITAMIN B12, POSSIBLY SIMILAR TO ITS GI ABSORPTION ...
IN RATS, PLACENTAL TRANSFER OF VITAMIN B12 WAS SHOWN TO INCR DURING GESTATION. ALTHOUGH QUANTITY TRANSPORTED EACH DAY WAS PROPORTIONAL TO FETAL WT, THE AMT TRANSPORTED PER G OF PLACENTA INCR TEN-FOLD FROM DAY 10 TO DAY 19.
Vitamin B12 is irregularly absorbed from the distal small intestine following oral administration. Dietary vitamin B12 is protein bound and this bond must be split by proteolysis and gastric acid before absorption. In the stomach, free vitamin B12 is attached to intrinsic factor; intrinsic factor a glycoprotein secreted by the gastric mucosa, is necessary for active absorption of the vitamin from the GI tract. The vitamin B12-intrinsic factor complex passes into the intestine, where much of the complex is transiently retained at specific receptor sites in the wall of the lower ileum before the vitamin B12 portion is absorbed into systemic circulation.
For more Absorption, Distribution and Excretion (Complete) data for CYANOCOBALAMIN (9 total), please visit the HSDB record page.

Metabolism Metabolites

Cobalt is absorbed though the lungs, gastrointestinal tract, and skin. Since it is a component of the vitamin B12 (cyanocobalamin), it is distributed to most tissues of the body. It is transported in the blood, often bound to albumin, with the highest levels being found in the liver and kidney. Cobalt is excreted mainly in the urine and faeces. (L29)

Wikipedia

Methylcobalamin

Drug Warnings

Cyanocobalamin injection is extremely safe when given by the intramuscular or deep subcutaneous route, but it should never be given intravenously.
Cyanocobalamin should not be used in patients with early Leber's disease (hereditary optic nerve atrophy), since rapid optic nerve atrophy has been reported following admin of the drug to these patients. Vitamin B12 is contraindicated in patients who have experienced hypersensitivity reactions to the vitamin or to cobalt.
/"SHOTGUN"/ ... VITAMIN THERAPY IN TREATMENT OF ... DEFICIENCY CAN BE DANGEROUS. ... THERE IS DANGER THAT SUFFICIENT FOLIC ACID WILL BE GIVEN TO RESULT IN HEMATOLOGICAL RECOVERY; HOWEVER, THIS MAY MASK CONTINUED VIT-B DEFICIENCY & NEUROLOGICAL DAMAGE WILL DEVELOP OR PROGRESS IF ALREADY PRESENT.
Maternal Medication usually Compatible with Breast-Feeding: B12: Reported Sign or Symptom in Infant or Effect on Lactation: None. /from Table 6/
Serum potassium concn should be monitored during early vitamin B12 therapy & potassium admin is necessary, since fatal hypokalemia could occur upon conversion of megaloblastic anemia to normal erythropoesis with vitamin B12 as a result of increased erythrocyte potassium requirements. Because vitamin B12 deficiency may suppress the signs of polycythemia vera, treatment with cyanocobalamin may unmask this condition. The increase in nucleic acid degradation produced by admin vitamin B12 to vitamin B12- deficient patients could result in gout in susceptible individuals. Therapeutic response to vitamin B12 may be impaired by concurrent infection, uremia, folic acid or iron deficiency, or by drugs having bone marrow suppressant effects. Folic acid should be admin with extreme caution to patients with undiagnosed anemia, since folic acid may obscure the diagnosis of pernicious anemia by alleviating hematologic manifestations of the disease while allowing neurologic complications to progress. This may result in severe nervous system damage before the correct diagnosis is made. Vitamin preparations containing folic acid should be avoided by patients with pernicious anemia because folic acid may actually potentiate neurologic complications of vitamin B12 deficiency. Conversely, doses of cyanocobalamin exceeding 10 micrograms daily may improve folate-deficient megaloblastic anemia and obscure the true diagnosis.

Biological Half Life

HALF-LIFE OF IV ADMIN CYANOCOBALAMIN IN SERUM IS ABOUT 6 DAYS.

Use Classification

Cosmetics -> Skin conditioning

Methods of Manufacturing

Isoln from mammalian liver: E.L. Rickes et al, Science 107, 396 (1948); from cultures of Streptomyces griseus: eidem, ibid 108, 634 (1948); E.L. Rickes, T. R. Wood, US pat 2,563,794 (1951 to Merck & Co)
BERNHAUER ET AL, US PATENT 3,120,509 (1962 TO HOFFMANN-LA ROCHE).
Purification from sewage sludge: Van Melle, US patent 3,057,851 (1962 to Armour)
Total synthesis: R.B. Woodward, Pure Appl Chem 33, 145 (1973)
Secondary metabolic product /of/ Propionibacterium species, Streptomyces species, large scale submerged culture

General Manufacturing Information

Vitamin B12: ACTIVE
TALC HAS A TENACIOUS AFFINTIY FOR VITAMIN B12; ALTHOUGH THIS IS NOT AN INCOMPATIBILITY, IT PRECLUDES USE OF TALC AS A FILTER AID OR LUBRICANT FOR TABLETS, PARTICULARLY IN VIEW OF POSSIBLE ASSAY DIFFICULTIES.
Prototype of the family of naturally occurring cobalt coordination cmpds known as corrinoids.
Source: (Food) Liver, eggs, milk, meats, and fish. Commercial source: produced by microbial action on various nutrients (spent antibiotic liquors, sugarbeet molasses, whey), also from sewage sludge.

Analytic Laboratory Methods

SEPARATION OF COBALAMINES & OF COENZYME B12 BY HIGH-PRESSURE LIQUID CHROMATOGRAPHY.
A SEPARATION METHOD USING REVERSED PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY ON VITAMIN B12 ANALOGS (MECOBALAMIN, COBAMIDE, CYANOCOBALAMIN & HYDROXOCOBALAMIN) WAS DESCRIBED.
Vitamin B1, vitamin B2, vitamin B6, and vitamin B12 were simultaneously detected in pharmaceuticals by high performance liquid chromatography on a LiChrosorb RP-18 column with a methanol-water (80:20 and 50:50) mobile phase and ultra violet detection at 254 nm. Linear relations between the peak areas and the concn for the vitamins were observed in the following ranges: 10-50 and 50-250 ng for vitamin B1, and 20-100 and 100-500 ng for vitamins B2, B6, and B12. The relative standard deviation was 4.2%.
ANALYSIS OF VITAMIN B12 BY FLAMELESS ATOMIC ABSORPTION.

Clinical Laboratory Methods

A RADIOASSAY FOR ESTIMATION OF SERUM VITAMIN B12 IN PRESENCE OF NATURALLY OCCURRING VITAMIN B12 ANALOGS CAN BE OPERATED IF SERUM TRANSCOBALAMIN II IS USED AS THE BINDING PROTEIN.

Storage Conditions

Cyanocobalamin ... should be protected from light.

Interactions

ABSORPTION OF VITAMINE B12 FROM THE GI TRACT MAY BE DECR BY AMINOGLYCOSIDE ANTIBIOTICS, COLCHICINE, EXTENTED-RELEASE POTASSIUM PREPN, AMINOSALICYLIC ACID & ITS SALTS, ANTICONVULSANTS (EG, PHENYTOIN, PHENOBARBITAL, PRIMADONE), COBALT IRRADIATION OF THE SMALL BOWEL, & BY EXCESSIVE ALCOHOL INTAKE LASTING LONGER THAN 2 WK.
The gastrointestinal absorption of vitamin B12 can be considerably decreased by oral neomycin. Colchicine administration appears to increase neomycin-induced malabsorption of vitamin B12.
The decreased vitamin B12 absorption induced by aminosalicylic acid may be due to the mild malabsorption syndrome that occurs in some patients treated with aminosalicylic acid (PAS).
Patients with pernicious anemia ... respond poorly to vitamin B12 therapy if chloroamphenicol is given concomitantly.
For more Interactions (Complete) data for CYANOCOBALAMIN (7 total), please visit the HSDB record page.

Stability Shelf Life

HYDRATED CRYSTALS ARE STABLE TO AIR, MAX STABILITY IN PH RANGE 4.5-5
Solutions of cyanocobalamin in water or 0.9% sodium chloride are stable and can be autoclaved for short periods of time (15-20 minutes) at 121 °C.
Cyanocobalamin is light sensitive ... so protection from light is recommended. Exposure to light results in the organometallic bond being cleaved, with the extent of degradation generally incr with incr light intensity.
Cyanocobalamin with ascorbic acid can be stored for 24 hours at room temperature protected from light without loss of activity.

Dates

Last modified: 08-15-2023
1: Yuan M, Wang B, Tan S. Mecobalamin and early functional outcomes of ischemic stroke patients with H-type hypertension. Rev Assoc Med Bras (1992). 2018 May;64(5):428-432. doi: 10.1590/1806-9282.64.05.428. PubMed PMID: 30304141.
2: Zhang YF, Ning G. Mecobalamin. Expert Opin Investig Drugs. 2008 Jun;17(6):953-64. doi: 10.1517/13543784.17.6.953 . Review. PubMed PMID: 18491996.

Explore Compound Types